Eravacycline dihydrochloride

Catalog No.
S006814
CAS No.
1334714-66-7
M.F
C27H33Cl2FN4O8
M. Wt
631.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Eravacycline dihydrochloride

CAS Number

1334714-66-7

Product Name

Eravacycline dihydrochloride

IUPAC Name

(4S,4aS,5aR,12aR)-4-(dimethylamino)-7-fluoro-1,10,11,12a-tetrahydroxy-3,12-dioxo-9-[(2-pyrrolidin-1-ylacetyl)amino]-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;dihydrochloride

Molecular Formula

C27H33Cl2FN4O8

Molecular Weight

631.5 g/mol

InChI

InChI=1S/C27H31FN4O8.2ClH/c1-31(2)20-13-8-11-7-12-14(28)9-15(30-16(33)10-32-5-3-4-6-32)21(34)18(12)22(35)17(11)24(37)27(13,40)25(38)19(23(20)36)26(29)39;;/h9,11,13,20,34-35,38,40H,3-8,10H2,1-2H3,(H2,29,39)(H,30,33);2*1H/t11-,13-,20-,27-;;/m0../s1

InChI Key

XIBSSTYDNTVAEU-RZVFYPHASA-N

SMILES

CN(C)C1C2CC3CC4=C(C=C(C(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)NC(=O)CN5CCCC5)F.Cl.Cl

Canonical SMILES

CN(C)C1C2CC3CC4=C(C=C(C(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)NC(=O)CN5CCCC5)F.Cl.Cl

Isomeric SMILES

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=C(C(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)NC(=O)CN5CCCC5)F.Cl.Cl

Description

The exact mass of the compound Eravacycline dihydrochloride is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Eravacycline dihydrochloride is a fully synthetic fluorocycline antibiotic belonging to the tetracycline class. It is marketed under the brand name Xerava and was developed by Tetraphase Pharmaceuticals. This compound exhibits broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria, including many strains resistant to other antibiotics such as cephalosporins and fluoroquinolones. It is primarily indicated for the treatment of complicated intra-abdominal infections in adults, having received FDA approval on August 27, 2018 .

The chemical structure of eravacycline dihydrochloride is characterized by its complex arrangement, which includes multiple hydroxyl groups and a fluorine atom, contributing to its unique pharmacological properties. The compound's molecular formula is C27H33Cl2FN4O8C_{27}H_{33}Cl_2FN_4O_8 with a molecular weight of approximately 631.48 g/mol .

Eravacycline disrupts protein synthesis in bacteria by binding to the 30S ribosomal subunit. This binding prevents the assembly of essential protein chains, ultimately inhibiting bacterial growth and reproduction [].

As with many antibiotics, eravacycline dihydrochloride can cause side effects, and research is ongoing to fully understand its safety profile []. Scientific studies suggest that eravacycline can inhibit the development of bones and teeth and may cause discoloration if administered during tooth development [].

Mechanism of Action

Eravacycline disrupts bacterial protein synthesis by binding to the ribosome and inhibiting the translation process. This action prevents bacteria from producing essential proteins required for their growth and survival. Unlike other tetracyclines, eravacycline exhibits a unique binding mode that allows it to overcome some resistance mechanisms employed by bacteria.

Antimicrobial Activity

Eravacycline demonstrates in vitro activity against a wide range of Gram-positive, Gram-negative, and anaerobic bacteria. This includes strains resistant to other commonly used antibiotics such as cephalosporins, fluoroquinolones, and carbapenems.

Potential Applications in Research

  • Combating Multidrug-Resistant Bacteria

    Eravacycline's efficacy against antibiotic-resistant pathogens makes it a valuable tool for researchers studying emerging infectious diseases and developing strategies to combat antimicrobial resistance.

  • Studying Bacterial Physiology and Resistance Mechanisms

    The unique mode of action of eravacycline can be used to investigate bacterial protein synthesis and how bacteria develop resistance to antibiotics. This knowledge can inform the development of new therapeutic strategies.

  • Animal Infection Models

    Eravacycline can be used in animal models of infectious diseases to evaluate its efficacy in treating various bacterial infections. This research can help assess the potential of eravacycline for clinical applications.

Eravacycline dihydrochloride functions primarily through its mechanism of action, which involves the inhibition of bacterial protein synthesis. This occurs when eravacycline binds to the 30S ribosomal subunit of bacteria, preventing the incorporation of amino acids into elongating peptide chains. This action is bacteriostatic against most gram-positive bacteria and exhibits bactericidal activity against certain strains of gram-negative bacteria, such as Escherichia coli and Klebsiella pneumoniae .

The compound undergoes metabolic transformations primarily through cytochrome P450-mediated oxidation, specifically via CYP3A4 and flavin-containing monooxygenases (FMO). The metabolic byproducts are subsequently eliminated through urine and feces .

Eravacycline dihydrochloride demonstrates potent activity against a wide array of pathogens, including multidrug-resistant strains. Its effectiveness extends to clinically significant bacteria such as:

  • Gram-positive bacteria: Staphylococcus aureus, Enterococcus faecalis
  • Gram-negative bacteria: Escherichia coli, Klebsiella pneumoniae
  • Anaerobic pathogens: Various species resistant to conventional treatments

The drug's ability to combat resistant strains positions it as a valuable option in the treatment of serious infections where traditional antibiotics may fail .

The synthesis of eravacycline dihydrochloride involves several key steps typical of fluorocycline antibiotic production. While specific proprietary methods may not be publicly disclosed, the general approach includes:

  • Synthesis of the core tetracycline structure: Starting from readily available precursors in organic chemistry.
  • Fluorination: Introduction of fluorine into the structure to enhance antibacterial activity.
  • Formation of functional groups: Incorporation of amine and hydroxyl groups that contribute to its solubility and bioactivity.
  • Salt formation: Conversion to dihydrochloride salt for improved stability and solubility in pharmaceutical formulations.

These steps reflect a combination of traditional organic synthesis techniques and modern methodologies tailored for antibiotic development .

Eravacycline dihydrochloride is primarily indicated for:

  • Treatment of complicated intra-abdominal infections: It is administered intravenously for patients aged 18 years and older.
  • Potential use in other resistant infections: Given its broad-spectrum activity, ongoing research explores its efficacy against various resistant bacterial infections beyond intra-abdominal scenarios.

The drug's unique profile allows it to be considered in cases where other antibiotics are ineffective due to resistance mechanisms .

Eravacycline dihydrochloride has been evaluated for potential drug interactions, particularly with agents that affect cytochrome P450 enzymes. Notably:

  • Cytochrome P450 Inducers: Co-administration with strong CYP3A inducers may necessitate dosage adjustments due to altered metabolism.
  • Adverse Reactions: Common side effects include nausea, vomiting, and infusion site reactions. Serious reactions like hypersensitivity have also been documented.

Understanding these interactions is crucial for optimizing therapeutic regimens involving eravacycline .

Several compounds share structural or functional similarities with eravacycline dihydrochloride:

Compound NameClassSpectrum of ActivityNotable Features
TetracyclineTetracyclineBroad-spectrumFirst-generation tetracycline
DoxycyclineTetracyclineBroad-spectrumLonger half-life; often used for respiratory infections
MinocyclineTetracyclineBroad-spectrumBetter absorption; used for acne treatment
TigecyclineGlycylcyclineBroad-spectrum; effective against resistant strainsApproved for complicated skin and intra-abdominal infections

Eravacycline stands out due to its enhanced potency against multidrug-resistant organisms and its specific formulation as a fluorocycline antibiotic, making it particularly effective in treating complicated intra-abdominal infections where other antibiotics may fall short .

Synthetic Routes and Key Methodologies

Eravacycline dihydrochloride represents a significant achievement in fully synthetic tetracycline antibiotic development, with its chemical formula C₂₇H₃₃Cl₂FN₄O₈ and molecular weight of 631.5 g/mol [1] [2]. The synthetic approach to eravacycline employs a convergent strategy based on the Michael-Dieckmann cyclization methodology, originally pioneered by Professor Andrew Myers' laboratory at Harvard University [3]. This methodology represents a departure from traditional semisynthetic tetracycline modifications, enabling the construction of novel tetracycline derivatives with enhanced antibacterial properties [4].

The key transformation involves a tandem Michael addition followed by Dieckmann cyclization between a suitably substituted aromatic moiety and a cyclohexenone derivative [5]. This approach utilizes two critical intermediates: a tricyclic cyclohexenone with three chiral centers and a functionalized left-hand piece containing the requisite substituents for eravacycline [7]. The synthetic route demonstrates remarkable efficiency, achieving the construction of ring C in 94% yield on a molar scale [4] [7].

The overall synthetic strategy proceeds through four main steps utilizing well-defined custom-synthesized starting materials [23]. The process begins with the preparation of key intermediates, followed by the crucial Michael-Dieckmann reaction, subsequent deprotection sequences, and final acylation to introduce the pyrrolidinoacetamido side chain [3] [5]. This methodology has enabled the production of several kilograms of eravacycline, demonstrating its scalability for pharmaceutical development [4] [7].

Convergent vs Divergent Synthetic Strategies

The synthesis of eravacycline exemplifies the power of convergent synthetic strategies in complex molecule construction [8] [10]. The convergent approach employs Michael-Dieckmann cyclization between enone intermediates and fully built, protected left-hand pieces, allowing for efficient assembly of the tetracyclic core structure [8] [14]. This strategy contrasts with traditional divergent approaches and offers significant advantages in terms of synthetic efficiency and structural diversity [8].

Professor Myers' convergent platform demonstrates exceptional robustness across a range of different carbocyclic and heterocyclic D-ring precursors, proceeding reliably with high stereochemical control [13] [19]. The strategy enables the use of a single key intermediate to access a wide range of substituted tetracycline active pharmaceutical ingredients [11] [27]. Evidence suggests that Michael addition of benzylic anions derived from D-ring precursors to enones occurs rapidly at -78°C, while Claisen cyclization represents the rate-determining step, typically occurring upon warming to 0°C [13] [24].

Zhang and colleagues developed an alternative divergent route to eravacycline, featuring a convergent route employing Michael-Dieckmann cyclization between enone intermediates and fully built, protected left-hand pieces [8] [14]. This approach synthesizes the left-hand piece from readily available 4-fluoro-3-methylphenol in six steps, culminating in a palladium-catalyzed phenyl carboxylation [8] [10]. The divergent route achieved the cyclization product in 81% yield after purification [14] [24].

Synthetic RouteKey MethodologyYield (%)ScaleKey Features
Myers Platform (Convergent)Michael-Dieckmann cyclization94% (C-ring formation)1.085 molRobust platform for tetracycline synthesis
Zhang Divergent RouteMichael-Dieckmann with palladium carboxylation81% (cyclization product)Laboratory scaleLHP from 4-fluoro-3-methylphenol
Tetraphase Process R&DOptimized Michael-Dieckmann with scale-up considerations89% (final acylation step)Kilogram scaleProcess development with HF deprotection

Michael-Dieckmann Cyclization in Core Structure Formation

The Michael-Dieckmann cyclization represents the cornerstone transformation in eravacycline synthesis, enabling the construction of the critical C-ring within the tetracyclic framework [3] [4] [7]. This transformation involves the sequential Michael addition of a benzylic anion to an α,β-unsaturated ketone, followed by intramolecular Dieckmann cyclization to form the characteristic tetracycline skeleton [4] [5] [13].

The optimized reaction conditions employ lithium diisopropylamide (1.13 equivalents) in combination with triethylamine hydrochloride (0.005 equivalents) in tetrahydrofuran at -70°C [4] [7]. The procedure involves initial treatment for 82 minutes, followed by addition of the cyclohexenone (1.0 equivalent) and continued stirring at -70°C for 52 minutes [4] [7]. Subsequently, lithium bis(trimethylsilyl)amide (0.92 equivalents) is added, and the reaction mixture is warmed from -70°C to -10°C to complete the cyclization [4] [7].

The stereochemical outcome of the Michael-Dieckmann cyclization demonstrates exceptional selectivity, with the reaction proceeding with high diastereoselectivity (greater than 96%) to establish the correct configuration at multiple stereocenters [13] [19] [24]. The mechanism involves rapid Michael addition at low temperature, followed by rate-determining Claisen cyclization upon warming [13] [24]. This transformation successfully constructs the pentacyclic intermediate in 94% yield on a 1.085 mol scale, demonstrating both efficiency and scalability [4] [7].

ParameterOptimal ConditionsCritical Factors
Temperature (Initial)-78°CPrevents side reactions
Temperature (Cyclization)-70°C to -10°C (warming)Enables Dieckmann cyclization
Base SystemLDA (1.13 equiv) + LiHMDS (0.92 equiv)Sequential deprotonation strategy
SolventTHFSolubility and reaction medium
Reaction Time82 min + 52 min + warmingControlled addition sequence
Stereochemical ControlHigh diastereoselectivity (>96%)C6 stereochemistry control

Construction of Left-Hand Piece (LHP) Intermediates

The synthetic sequence commences with methylation using lithium diisopropylamide and methyl iodide to introduce the required methyl substituent [3]. Subsequent nitration provides the precursor for amino functionality installation, followed by benzyl protection of the phenolic hydroxyl group [3]. The nitro group undergoes reduction using sodium bisulfite to generate the corresponding aniline, which is then converted to the dibenzylamine through treatment with benzyl bromide [3].

The preparation of dibenzyl amine-protected coupling partner proceeds through treatment of the starting phenol with lithium diisopropylamide followed by quenching with methyl iodide [3]. Formation of the acid chloride followed by reaction with phenol provides the corresponding ester, facilitating subsequent methyl ether cleavage with boron tribromide to afford the required phenol [3]. Nitration and protection as a benzyl ether yields the nitroarene, which undergoes reduction to provide the aniline intermediate [3]. Final reaction with benzyl bromide produces the dibenzylamine-protected coupling partner in 80% yield [3].

StepStarting Material/IntermediateTransformationKey Reagents
14-Fluoro-3-methylphenolMethylation with MeI/LDALDA, MeI
2Methylated derivativeNitrationNitrating mixture
3Nitrated intermediateBenzyl protectionBnBr, base
4Benzyl protected phenolNitro reductionNa₂S₂O₄
5Reduced anilineN-DibenzylationBnBr (2 equiv)
6Dibenzylamine productPalladium carboxylationPd catalyst, CO₂

Palladium-Catalyzed Phenyl Carboxylation Techniques

The final step in left-hand piece construction employs palladium-catalyzed phenyl carboxylation to install the requisite carboxylic acid functionality essential for the subsequent Michael-Dieckmann cyclization [8] [10] [14]. This transformation represents a critical advancement in the divergent route to eravacycline, enabling efficient introduction of the carboxyl group through direct carbonylation methodology [8] [14].

The palladium-catalyzed carboxylation technique utilizes carbon dioxide as the carbonyl source, representing an environmentally benign approach to carboxylic acid formation [16]. The reaction employs specialized palladium catalysts capable of facilitating the insertion of carbon dioxide into carbon-palladium bonds formed through oxidative addition to aryl halides or pseudo-halides [16]. This methodology demonstrates particular utility in the construction of substituted benzoic acid derivatives required for tetracycline synthesis [8] [14].

The implementation of palladium-catalyzed carboxylation in eravacycline synthesis represents a significant advancement over traditional carbonylation methods [8] [14]. The technique enables the direct conversion of appropriately functionalized aryl intermediates to the corresponding carboxylic acids under relatively mild conditions [16]. This approach circumvents the need for harsh carbonylation conditions or toxic carbon monoxide, while providing excellent functional group compatibility essential for complex molecule synthesis [16].

The success of palladium-catalyzed carboxylation in the eravacycline synthesis demonstrates the power of modern organometallic chemistry in pharmaceutical intermediate preparation [8] [14]. The methodology enables efficient access to the required left-hand piece intermediates while maintaining the integrity of sensitive functional groups present in the molecular framework [8] [14]. This advancement facilitates the practical implementation of the divergent synthetic route on preparative scales [8] [14].

Challenges in Stereochemical Control and Functional Group Protection

The synthesis of eravacycline presents significant challenges in stereochemical control, particularly in establishing the correct configuration at multiple contiguous asymmetric centers within the tetracyclic framework [17] [19] [21]. The tetracycline skeleton contains up to five contiguous asymmetric centers, requiring precise stereochemical control throughout the synthetic sequence [17]. The Michael-Dieckmann cyclization must proceed with high diastereoselectivity to establish the critical C6 stereocenter, while avoiding epimerization at existing stereocenters [13] [19] [24].

Functional group protection strategies play a crucial role in eravacycline synthesis, requiring careful selection of protecting groups compatible with the various transformation conditions [23] [24] [27]. The synthesis employs tert-butyldimethylsilyl groups for hydroxyl protection, benzyl ethers for phenolic protection, and dibenzylamine for amino protection [3] [4] [24]. The isoxazole ring serves as a masked precursor for the amino functionality, requiring reductive ring opening under carefully controlled conditions [3] [8] [14].

The deprotection sequence presents particular challenges, requiring selective removal of multiple protecting groups while maintaining the integrity of the tetracycline core [23] [24] [27]. The tert-butyldimethylsilyl protecting groups undergo cleavage using 48% hydrofluoric acid in acetonitrile at room temperature for 15 hours [4] [7] [27]. Despite the challenges associated with hydrofluoric acid use in manufacturing, this reagent provides superior results compared to alternative deprotection methods [27].

Protecting GroupProtected SiteRemoval ConditionsYield (%)
tert-Butyldimethylsilyl (TBS)Hydroxyl groups48% HF in MeCN, r.t., 15hNot specified
Benzyl (Bn)Phenolic hydroxylH₂/Pd-C, MeOH-H₂O89% (from protected precursor)
Dibenzylamine (Bn₂N)Amino functionalityH₂/Pd-C, hydrogenolysis89% (global deprotection)
tert-Butoxycarbonyl (Boc)Carboxylic acidHF treatmentNot specified
Isoxazole ringMasked amine precursorReductive ring opening (H₂/Pd-C)89% (ring opening)

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

8

Exact Mass

630.1659476 g/mol

Monoisotopic Mass

630.1659476 g/mol

Heavy Atom Count

42

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
[1]. Seifert H, et al. In-vitro activity of the novel fluorocycline eravacycline against carbapenem non-susceptible Acinetobacter baumannii. Int J Antimicrob Agents. 2017 Jul 10.[2]. Zhao M, et al. In Vivo Pharmacodynamic Target Assessment of Eravacycline against Escherichia coli in a Murine Thigh Infection Model. Antimicrob Agents Chemother. 2017 Jun 27;61(7).[3]. Xiao XY, et al. Fluorocyclines. 1. 7-fluoro-9-pyrrolidinoacetamido-6-demethyl-6-deoxytetracycline: a potent, broad spectrum antibacterial agent. J Med Chem. 2012 Jan 26;55(2):597-605. [4]. Sutcliffe JA, et al. Antibacterial activity of eravacycline (TP-434), a novel fluorocycline, against hospital and community pathogens. Antimicrob Agents Chemother. 2013 Nov;57(11):5548-58. [5]. Grossman TH, et al. Eravacycline (TP-434) is efficacious in animal models of infection. Antimicrob Agents Chemother. 2015 May;59(5):2567-71.

Explore Compound Types